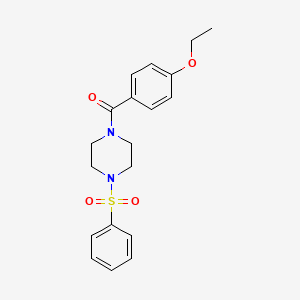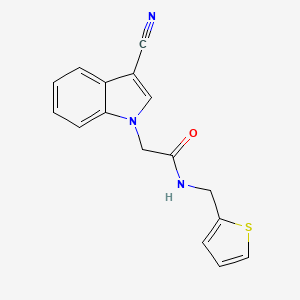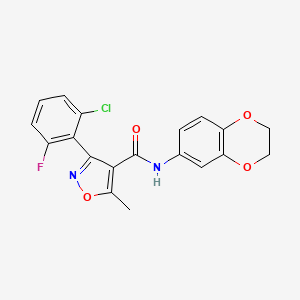![molecular formula C15H19ClN2O2 B5785159 2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide](/img/structure/B5785159.png)
2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide, also known as CP-945598, is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential therapeutic applications in various disease conditions.
科学的研究の応用
2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide has been extensively studied for its potential therapeutic applications in various disease conditions such as pain, inflammation, and anxiety. It has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. 2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide has also been shown to have anxiolytic effects in animal models of anxiety.
作用機序
2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide acts as a selective antagonist of the cannabinoid CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system. It plays a crucial role in the regulation of various physiological processes such as pain, mood, appetite, and memory. 2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide binds to the CB1 receptor and prevents the activation of downstream signaling pathways. This leads to the reduction of pain, inflammation, and anxiety.
Biochemical and Physiological Effects:
2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide has been shown to have various biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It also reduces the activity of glial cells, which are involved in the maintenance of chronic pain and inflammation. 2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide has been shown to increase the levels of endocannabinoids such as anandamide, which are natural agonists of the CB1 receptor. This leads to the reduction of pain, inflammation, and anxiety.
実験室実験の利点と制限
2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide has several advantages for lab experiments. It has a high selectivity for the CB1 receptor, which makes it ideal for studying the role of the CB1 receptor in various disease conditions. It also has a long half-life, which allows for sustained effects in animal models. However, 2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide has some limitations. It has poor solubility in aqueous solutions, which makes it difficult to administer in vivo. It also has low bioavailability, which limits its effectiveness in animal models.
将来の方向性
There are several future directions for the study of 2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide. One direction is to investigate its potential therapeutic applications in other disease conditions such as epilepsy, depression, and addiction. Another direction is to develop more potent and selective CB1 receptor antagonists that have better solubility and bioavailability. Finally, the development of CB1 receptor agonists could also be explored for the treatment of various disease conditions.
合成法
The synthesis of 2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with 3-(1-piperidinyl)propionic acid in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound. The yield of the synthesis process is around 50-60%.
特性
IUPAC Name |
2-chloro-N-(3-oxo-3-piperidin-1-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c16-13-7-3-2-6-12(13)15(20)17-9-8-14(19)18-10-4-1-5-11-18/h2-3,6-7H,1,4-5,8-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYYWQNAAVHTME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49821736 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-chloro-N-[3-oxo-3-(piperidin-1-yl)propyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-amino-6-methyl-2-(4-nitrophenyl)-5-pyrimidinyl]ethanone](/img/structure/B5785115.png)
![N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide](/img/structure/B5785118.png)
![ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate](/img/structure/B5785119.png)
![5-{[3-(4-aminophenyl)-3-oxopropanoyl]amino}isophthalic acid](/img/structure/B5785126.png)
![methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785127.png)

![2-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5785136.png)
![3-{5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5785141.png)


